molecular formula C30H36BF2N5 B565619 Di-(2-picolyl)aminomethyl BODIPY CAS No. 1187315-90-7

Di-(2-picolyl)aminomethyl BODIPY

Cat. No. B565619
CAS RN: 1187315-90-7
M. Wt: 515.46
InChI Key: MHIHYFVFBBYNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-(2-picolyl)aminomethyl BODIPY is a heterocyclic organic compound with the molecular formula C30H36BF2N5 and a molecular weight of 515.45 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of Di-(2-picolyl)aminomethyl BODIPY consists of a BODIPY core with two picolylamine groups attached . BODIPY molecules are known for their rich photophysical properties, stability, and ease of functionalization .


Physical And Chemical Properties Analysis

Di-(2-picolyl)aminomethyl BODIPY has a molecular weight of 515.45 and a molecular formula of C30H36BF2N5 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Safety and Hazards

Di-(2-picolyl)aminomethyl BODIPY is intended for research use only and is not intended for diagnostic or therapeutic use . A safety data sheet for a related compound, Di-(2-picolyl)amine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to handle Di-(2-picolyl)aminomethyl BODIPY with appropriate safety measures.

properties

IUPAC Name

N-[(5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)methyl]-1-pyridin-2-yl-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36BF2N5/c1-7-26-20(3)29-28(19-36(17-24-13-9-11-15-34-24)18-25-14-10-12-16-35-25)30-21(4)27(8-2)23(6)38(30)31(32,33)37(29)22(26)5/h9-16H,7-8,17-19H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIHYFVFBBYNFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)CN(CC4=CC=CC=N4)CC5=CC=CC=N5)C)CC)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36BF2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-(2-picolyl)aminomethyl BODIPY

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